4-Ferrocenylphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ferrocenylphenyl is an organometallic compound that features a ferrocene moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ferrocenylphenyl typically involves the reaction of 4-bromophenylferrocene with butyllithium, followed by treatment with tributyl borate to yield tris(this compound)boroxine . Another method involves the reaction of propargyl bromide with 4-ferrocenylphenol to produce (this compound)propargyl ether .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the processes generally involve large-scale adaptations of laboratory synthesis techniques, ensuring high yield and purity through optimized reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions: 4-Ferrocenylphenyl undergoes various chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized to form ferrocenium ions, which are often involved in redox reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ferric chloride and ceric ammonium nitrate.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under conditions that favor electrophilic aromatic substitution.
Major Products:
Oxidation: Formation of ferrocenium salts.
Substitution: Introduction of functional groups such as nitro, sulfonyl, and halogen groups on the phenyl ring.
Scientific Research Applications
4-Ferrocenylphenyl has diverse applications in scientific research:
Chemistry: Used in the synthesis of redox-active materials and as a building block for complex organometallic compounds.
Biology and Medicine: Investigated for its potential anticancer and antimalarial properties due to its ability to generate reactive oxygen species and interact with biological molecules.
Mechanism of Action
The biological activity of 4-Ferrocenylphenyl is primarily attributed to the formation of ferrocenium ions through oxidation. These ions can generate reactive oxygen species, leading to oxidative stress and damage to cellular components such as DNA . This mechanism is particularly relevant in its anticancer and antimalarial activities.
Comparison with Similar Compounds
Ferrocene: The parent compound, known for its stability and redox properties.
Ferrocenyl Ureas and Thioureas: Compounds with similar redox activity and potential biological applications.
Ferrocenyl Pyridines: Used in catalysis and materials science.
Uniqueness: 4-Ferrocenylphenyl stands out due to its combination of a ferrocene moiety with a phenyl ring, providing a unique platform for further functionalization and application in various fields. Its ability to undergo diverse chemical reactions and its potential in biological applications make it a compound of significant interest.
Properties
CAS No. |
32994-52-8 |
---|---|
Molecular Formula |
C16H14FeO |
Molecular Weight |
278.13 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;4-cyclopenta-2,4-dien-1-ylphenol;iron(2+) |
InChI |
InChI=1S/C11H9O.C5H5.Fe/c12-11-7-5-10(6-8-11)9-3-1-2-4-9;1-2-4-5-3-1;/h1-8,12H;1-5H;/q2*-1;+2 |
InChI Key |
PBKSAWGZZXKEBJ-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]1C=CC=C1.C1=C[C-](C=C1)C2=CC=C(C=C2)O.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.